N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes, ketones, and amines.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.
Chlorination: The chlorination of the pyridine ring and benzyl group can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorinated positions on the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Material Science: It can be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-5-chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- N-allyl-5-chloro-1-(4-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- N-allyl-5-chloro-1-(4-bromobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Uniqueness
N-allyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-7-19-15(21)12-8-14(18)16(22)20(10-12)9-11-3-5-13(17)6-4-11/h2-6,8,10H,1,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQDRJCRLGCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.